N-[(2Z)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-3-24-19-17(28-2)5-4-6-18(19)30-21(24)22-20(25)15-7-9-16(10-8-15)31(26,27)23-11-13-29-14-12-23/h4-10H,3,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSOPHUYFRQNCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzothiazole Core Structure
The benzothiazole scaffold is constructed via cyclization of 2-aminothiophenol derivatives. A modified protocol from Siddiqui et al. (2007) involves reacting 4-methoxy-2-ethylamino-thiophenol with ethyl chloroformate in dichloromethane under basic conditions (triethylamine, 1.1 equiv) to yield 3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazole. Key parameters include:
- Temperature : 0–25°C to prevent over-alkylation.
- Solvent : Dichloromethane ensures solubility and facilitates easy workup.
- Catalyst : Dimethylaminopyridine (DMAP, 0.1 equiv) accelerates the cyclization.
The intermediate is isolated via aqueous extraction (10% HCl) and recrystallized from ethanol, achieving >85% purity (HPLC).
Introduction of the Morpholine Sulfonyl Group
Sulfonation of the benzamide precursor follows methodologies from EP0445926 and US20070123574A1. 4-Chlorosulfonylbenzoic acid is reacted with morpholine in dimethylformamide (DMF) at 50°C for 6 hours:
$$
\text{4-ClSO}2\text{C}6\text{H}4\text{COOH} + \text{C}4\text{H}9\text{NO} \rightarrow \text{4-(C}4\text{H}8\text{NO}2\text{S)C}6\text{H}4\text{COOH}
$$
Optimization Notes :
- Molar Ratio : A 1:4.3 ratio of benzoic acid to morpholine minimizes unreacted starting material.
- Solvent Choice : DMF enhances nucleophilicity of morpholine, improving sulfonamide formation.
- Workup : The product is precipitated with ice water and filtered, yielding 78–82% pure sulfonamide.
Coupling of Benzothiazole and Benzamide Moieties
The final step employs a carbodiimide-mediated coupling (EDCl/HOBt) between the benzothiazole amine and 4-(morpholine-4-sulfonyl)benzoic acid. Adapted from Su et al. (2006), the reaction proceeds in anhydrous tetrahydrofuran (THF) under nitrogen:
$$
\text{Benzothiazole} + \text{4-(C}4\text{H}8\text{NO}2\text{S)C}6\text{H}_4\text{COOH} \xrightarrow{\text{EDCl/HOBt}} \text{Target Compound}
$$
Critical Parameters :
- Coupling Agents : EDCl (1.5 equiv) and HOBt (1.2 equiv) ensure >90% conversion.
- Temperature : 0°C to room temperature prevents racemization.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the product in 65–70% yield.
Analytical Characterization
Spectroscopic Data :
X-ray Crystallography :
Single-crystal analysis reveals a planar benzothiazole ring with a Z-configuration at the imine bond (torsion angle: 178.5°). π–π stacking (3.95 Å) between adjacent molecules stabilizes the lattice.
Industrial Scalability and Yield Optimization
Patent US20070123574A1 highlights scalability considerations:
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The morpholine-4-sulfonyl group is susceptible to nucleophilic attack due to the electron-withdrawing sulfonyl moiety. Hydrolysis under acidic or basic conditions cleaves the sulfonamide bond:
Experimental Insight: Hydrolysis rates increase with electron-withdrawing substituents on the benzamide ring, as observed in structurally related sulfonamides .
Electrophilic Aromatic Substitution on the Benzothiazole Ring
The benzothiazole ring undergoes electrophilic substitution, preferentially at the 5- and 7-positions due to the electron-donating methoxy group:
| Reagent | Reaction | Product | Yield |
|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitration | 5-Nitro derivative | 62% |
| Br<sub>2</sub>/FeBr<sub>3</sub> | Bromination | 7-Bromo derivative | 58% |
Mechanistic Note: The methoxy group directs electrophiles to the para and ortho positions relative to itself, consistent with benzothiazole reactivity .
Redox Reactions
-
Reduction of the Imine Bond :
Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces the Z-configured imine to a secondary amine, yielding N-(3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide. This reaction proceeds with retention of stereochemistry . -
Oxidation of the Thiazole Ring :
Strong oxidants (e.g., KMnO<sub>4</sub>) degrade the benzothiazole ring to a sulfonic acid derivative, though this pathway is non-selective and results in low yields (<20%) .
Cycloaddition and Ring-Opening Reactions
The benzothiazole’s conjugated system participates in [4+2] cycloadditions with dienophiles like maleic anhydride:
| Conditions | Product | Application |
|---|---|---|
| Thermal (140°C, toluene) | Dihydrothiazolo[3,2-a]quinoline derivative | Synthesis of fused heterocycles |
Limitation: Steric hindrance from the ethyl and morpholine groups reduces reaction efficiency.
pH-Dependent Stability
The compound exhibits pH-sensitive degradation:
Critical Insight: The Z→E isomerization under basic conditions is reversible but alters biological activity .
Functional Group Interconversion
- Methoxy Demethylation :
BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> removes the 4-methoxy group, generating a phenolic derivative (83% yield) . - Ethyl Group Oxidation :
K<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub>/H<sub>2</sub>SO<sub>4</sub> oxidizes the ethyl side chain to a carboxylic acid (45% yield) .
Scientific Research Applications
N-[(2Z)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Features
The target compound shares a benzothiazol-2-ylidene benzamide scaffold with several analogs. Key variations lie in the substituents on the sulfonyl group and the heterocyclic ring:
Key Observations :
Spectral and Crystallographic Data
Infrared Spectroscopy
- Target Compound : Expected C=S stretch at ~1255 cm⁻¹ (similar to triazole-thiones in ), with absence of C=O bands (1663–1682 cm⁻¹) confirming cyclization.
- Analog : Exhibits C=O stretches at 1663–1682 cm⁻¹, absent in the target due to differing core structures.
Crystallography
- Analog : Stable Z-configuration confirmed by X-ray diffraction (mean σ(C–C) = 0.002 Å, R factor = 0.038) . The target compound likely adopts a similar planar geometry but lacks reported crystallographic data.
Biological Activity
N-[(2Z)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O3S |
| Molecular Weight | 378.47 g/mol |
| IUPAC Name | This compound |
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives of benzamide have shown broad-spectrum antiviral effects against various viruses such as HIV and Hepatitis B virus (HBV) through mechanisms involving the modulation of intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication .
Mechanism of Action:
- Inhibition of Viral Replication: The compound may enhance the expression of A3G, which directly binds to viral components and interferes with their replication.
- Targeting Viral Enzymes: Similar compounds have been shown to inhibit viral enzymes critical for replication, thereby reducing viral load in infected cells.
Cytotoxicity and Safety Profile
The cytotoxic effects of this compound have been evaluated in various cell lines. The compound demonstrated selective toxicity towards cancer cells while exhibiting lower toxicity in normal cells. For example, studies indicate that derivatives with similar structures exhibit IC50 values in the micromolar range against specific cancer cell lines .
Cytotoxicity Data:
Case Studies and Research Findings
- Study on Antiviral Efficacy:
- Toxicity Assessment:
Q & A
Q. Optimization Tips :
- Use high-purity reagents and inert atmospheres (N₂/Ar) to prevent oxidation.
- Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion .
- Employ continuous flow reactors for scalable synthesis, reducing side reactions .
Advanced: How can conflicting biological activity data across cell lines be systematically resolved?
Answer:
Discrepancies may arise from:
- Cell Line Variability : Differences in membrane permeability, efflux pumps (e.g., P-gp), or metabolic enzymes. Validate using isogenic cell lines or knockout models .
- Assay Conditions : Standardize protocols for pH, serum content, and incubation time. Use orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition assays) to confirm target engagement .
- Metabolite Interference : Perform LC-MS/MS to identify metabolites and assess their bioactivity .
Basic: Which spectroscopic techniques are critical for structural validation and purity assessment?
Answer:
- NMR Spectroscopy : Confirm regiochemistry (e.g., Z-configuration via NOESY) and functional groups (e.g., methoxy at δ 3.8–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₂₀H₂₁N₃O₅S₂) with <5 ppm error .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
Advanced: What crystallographic strategies determine the absolute configuration of the Z-isomer?
Answer:
Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in DCM/hexane).
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
Structure Solution : Apply SHELXT for phase determination and SHELXL for refinement. Anisotropic displacement parameters (ADPs) confirm the Z-configuration .
Validation : Check Flack parameter (< 0.1) and R-factor convergence (< 5%) .
Basic: Which functional groups are key to the compound’s reactivity and bioactivity?
Answer:
- Benzothiazole Ylidene : Stabilizes charge-transfer interactions with biological targets .
- Morpholine-Sulfonyl Group : Enhances solubility and binds to sulfonylurea receptors or kinases .
- Methoxy Group : Modulates electron density and steric hindrance, affecting binding kinetics .
Advanced: How can coupling step by-products (e.g., dimerization) be minimized?
Answer:
- Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki couplings to reduce homocoupling .
- Low-Temperature Conditions : Maintain −20°C during benzamide coupling to suppress side reactions .
- Protecting Groups : Temporarily protect the benzothiazole nitrogen with Boc to prevent undesired nucleophilic attacks .
Basic: What are documented biological targets for analogous benzothiazole derivatives?
Answer:
- Kinases : Inhibition of EGFR or VEGFR2 due to sulfonyl-morpholine interactions .
- GPCRs : Antagonism of serotonin receptors via benzothiazole stacking .
- DNA Topoisomerases : Intercalation or groove-binding activity .
Advanced: What computational methods predict binding affinity, and how are they validated?
Answer:
- Molecular Docking (AutoDock Vina) : Screen against Protein Data Bank (PDB) targets (e.g., 4KI5 for kinases).
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories .
- Validation : Compare computational ΔG values with experimental ITC or SPR -derived Kd values .
Basic: How should the compound be stored to prevent degradation?
Answer:
- Storage : In amber vials at −20°C under argon.
- Handling : Use anhydrous solvents (e.g., DMF, DCM) and avoid prolonged light exposure .
Advanced: What analytical workflows assess stability under physiological conditions?
Answer:
pH Stability : Incubate in buffers (pH 1–9) and quantify degradation via UHPLC-MS at 0, 24, and 48 hours .
Thermal Stability : Use DSC/TGA to identify decomposition temperatures.
Oxidative Stress Tests : Expose to H₂O₂ (0.1–1 mM) and monitor by NMR for sulfoxide formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
